7-(4-BROMOPHENYL)-8-[3-(HEXYLOXY)PHENYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Overview
Description
7-(4-BROMOPHENYL)-8-[3-(HEXYLOXY)PHENYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes a bromophenyl group, a hexyloxyphenyl group, and a dimethylimidazopurine core
Preparation Methods
The synthesis of 7-(4-BROMOPHENYL)-8-[3-(HEXYLOXY)PHENYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the bromophenyl and hexyloxyphenyl groups through substitution reactions. The reaction conditions may include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced products.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
7-(4-BROMOPHENYL)-8-[3-(HEXYLOXY)PHENYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its molecular structure may interact with specific biological targets.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 7-(4-BROMOPHENYL)-8-[3-(HEXYLOXY)PHENYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The bromophenyl and hexyloxyphenyl groups may facilitate binding to certain proteins or enzymes, modulating their activity. The imidazo[2,1-f]purine core can interact with nucleic acids or other biomolecules, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 7-(4-BROMOPHENYL)-8-[3-(HEXYLOXY)PHENYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE include other imidazo[2,1-f]purine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. For example:
7-(4-chlorophenyl)-8-[3-(hexyloxy)phenyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure with a chlorine atom instead of bromine, potentially altering its reactivity and biological interactions.
7-(4-methylphenyl)-8-[3-(hexyloxy)phenyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Contains a methyl group, which may affect its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its overall properties and applications.
Properties
IUPAC Name |
7-(4-bromophenyl)-6-(3-hexoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrN5O3/c1-4-5-6-7-15-36-21-10-8-9-20(16-21)33-22(18-11-13-19(28)14-12-18)17-32-23-24(29-26(32)33)30(2)27(35)31(3)25(23)34/h8-14,16-17H,4-7,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXWLNBPBXSPIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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